molecular formula C12H14FNO2 B3046056 trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate CAS No. 1187930-65-9

trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B3046056
CAS No.: 1187930-65-9
M. Wt: 223.24
InChI Key: REBCUOWHHZXWGJ-WDEREUQCSA-N
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Description

Trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C12H14FNO2 It is characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogenating agents or nucleophiles in the presence of suitable catalysts.

Major Products:

    Oxidation Products: N-oxides or hydroxylated derivatives.

    Reduction Products: Alcohols or reduced esters.

    Substitution Products: Functionalized derivatives with various substituents on the fluorophenyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its bioactive properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Trans-methyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
  • Trans-methyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s properties.
  • Reactivity: Differences in reactivity due to the electronic effects of the substituents.
  • Applications: Variations in applications based on the specific interactions with biological targets or catalytic sites.

Trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate stands out due to the presence of the fluorine atom, which can enhance its binding affinity and specificity in biological systems.

Properties

CAS No.

1187930-65-9

Molecular Formula

C12H14FNO2

Molecular Weight

223.24

IUPAC Name

methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1

InChI Key

REBCUOWHHZXWGJ-WDEREUQCSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)F

SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)F

Origin of Product

United States

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